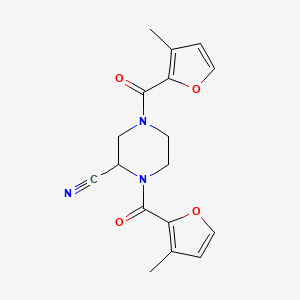

2-(2-(4-苄基哌啶-1-基)-2-氧代乙基)-6-甲基哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It may also include yield percentages and discussion of any by-products formed .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis

This would involve studying the compound’s reactivity with various reagents, its stability under different conditions, and the mechanisms of the reactions it undergoes .Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, optical activity, and acidity/basicity. Computational methods might also be used to predict certain properties .科学研究应用

Apoptosis Induction in Cancer Research

This compound has been studied for its potential to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process in cancer treatment, as it can prevent the proliferation of cancerous cells. The compound’s ability to inhibit tubulin polymerization, which is essential for cell division, makes it a candidate for anti-cancer drugs .

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a valuable trait in the development of chemotherapeutic agents. By preventing the formation of microtubules, essential for cell division, compounds like 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can halt the spread of cancer cells .

Heavy Metal Ion Removal

Research has indicated that derivatives of this compound could be used in the removal of heavy metal ions from water. This application is particularly relevant for environmental cleanup and water treatment facilities, where heavy metal contamination is a concern .

Drug Carriers

The structural properties of this compound suggest potential use as a drug carrier. Drug carriers are essential for delivering medication to specific parts of the body, increasing the efficacy of the drug and reducing side effects .

Analytical Applications in Pharma

In the pharmaceutical industry, compounds like 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one are used in analytical applications. These include pharma release testing, method development for qualitative and quantitative analyses, and quality control testing .

Catalysis

The compound’s structure and properties may make it suitable for use as a catalyst in chemical reactions. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital in many industrial processes .

Electrode Fabrication

There is potential for this compound to be used in the fabrication of electrodes. Electrodes are a critical component of many electronic devices, including batteries and sensors .

Adsorption of Gases and Organic Pollutants

The compound’s ability to adsorb gases and organic pollutants makes it a candidate for use in air purification systems and environmental remediation efforts .

作用机制

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular or physiological processes.

安全和危害

属性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-15-7-8-18(23)22(20-15)14-19(24)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLSDPYQPBVKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2989310.png)

![[(4-Bromobenzyl)sulfanyl]acetic acid](/img/structure/B2989314.png)

![(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2989317.png)

![Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B2989319.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2989322.png)

![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)